1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride

Catalog No.
S892267
CAS No.
1332528-24-1
M.F
C18H19ClF2N2O
M. Wt
352.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochlorid...

CAS Number

1332528-24-1

Product Name

1,3-Bis(2-fluorobenzyl)piperazin-2-onehydrochloride

IUPAC Name

1,3-bis[(2-fluorophenyl)methyl]piperazin-2-one;hydrochloride

Molecular Formula

C18H19ClF2N2O

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C18H18F2N2O.ClH/c19-15-7-3-1-5-13(15)11-17-18(23)22(10-9-21-17)12-14-6-2-4-8-16(14)20;/h1-8,17,21H,9-12H2;1H

InChI Key

KAAZTZRRCFYDLA-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F.Cl

Canonical SMILES

C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F.Cl

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride, also known by its industry code JKchem-3225702, is a chemical compound belonging to the class of fluorinated piperazinones. Information on its origin and specific significance in scientific research is currently limited. However, research on fluorinated piperazinones is ongoing due to their potential applications in medicinal chemistry [].


Molecular Structure Analysis

The structure of 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride consists of a six-membered piperazine ring with a ketone group (C=O) attached at the second position. Two benzyl groups (benzene rings with a methylene bridge -CH2-) are linked to the nitrogen atoms at positions 1 and 3 of the piperazine ring. Additionally, a fluorine atom is present on each of the two benzene rings at the 2nd position relative to the methylene bridge. The presence of the hydrochloride salt (HCl) implies a positively charged nitrogen atom in the piperazine ring to balance the negative chloride ion (Cl-).

Key features of the structure include:

  • The presence of the piperazine ring, a common scaffold in medicinal chemistry known for its ability to interact with various biological targets [].
  • The ketone group, which can participate in hydrogen bonding and other interactions.
  • The fluorine atoms, which can influence the lipophilicity (fat solubility) and other properties of the molecule [].

Chemical Reactions Analysis

  • Acid-base reactions: The protonated nitrogen in the presence of the hydrochloride salt suggests the molecule might act as a weak acid.
  • Nucleophilic substitution: The benzyl groups might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.
  • Skin and eye irritation: Fluorinated compounds can be irritating to the skin and eyes.
  • Respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
  • Unknown toxicity: Further research is needed to determine the specific toxicity profile of 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride.

Dates

Modify: 2023-08-16

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